molecular formula C22H26O6 B1254015 Piperbetol

Piperbetol

Cat. No.: B1254015
M. Wt: 386.4 g/mol
InChI Key: ZCLWBGXLYWCXHJ-OEYDJLRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperbetol is a natural product found in Piper puberulum and Piper betle with data available.

Scientific Research Applications

1. Piperine and Pancreatic β-Cell Dysfunction

Piperine, a major ingredient in pepper, shows potential in delaying the progression from obesity to diabetes. It has been found to protect against β-cell dysfunction by inhibiting macrophage accumulation and M1-like polarization. This effect is closely related to the mTOR/S6/4E-BP1 signal pathway (Yuan et al., 2021).

2. Piperine's Role in Type 2 Diabetes

Piperine exhibits an inhibitory action against alpha-amylase and alpha-glucosidase, enzymes relevant in type 2 diabetes. It binds with these target proteins and is suggested to be a prospective drug candidate for type 2 diabetes (Ahmed et al., 2022).

3. Piperine and Blood Glucose Level

Piperine, when administered in a subacute manner, displays significant antihyperglycemic activity. It's suggested for further investigation as a potential anti-diabetic agent (Atal et al., 2012).

4. Piperbetol as a PAF Receptor Antagonist

This compound, along with related compounds from Piper betle, are effective PAF receptor antagonists, showcasing a specific action in inhibiting platelet aggregation induced by PAF (Zeng et al., 1997).

5. Piperine's Bio-enhancing Effect with Metformin

Piperine enhances the effect of metformin in lowering blood glucose levels, indicating its potential as a bio-enhancing agent in diabetes treatment (Atal et al., 2016).

6. Piper betle Linn for Pharmacological Activities

Piper betle L. leaves exhibit roles in oral hygiene, anti-diabetic, cardiovascular, and other pharmacological activities. Compounds isolated from this plant show potential for medicinal and industrial applications (Kumar et al., 2010).

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

[(1R,5R,6S,7S,8S)-6-(4-hydroxy-3-methoxyphenyl)-3-methoxy-7-methyl-4-oxo-1-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate

InChI

InChI=1S/C22H26O6/c1-6-9-22-11-17(27-5)20(25)19(21(22)28-13(3)23)18(12(22)2)14-7-8-15(24)16(10-14)26-4/h6-8,10-12,18-19,21,24H,1,9H2,2-5H3/t12-,18+,19-,21-,22-/m0/s1

InChI Key

ZCLWBGXLYWCXHJ-OEYDJLRNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2[C@@H]([C@]1(C=C(C2=O)OC)CC=C)OC(=O)C)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC1C(C2C(C1(C=C(C2=O)OC)CC=C)OC(=O)C)C3=CC(=C(C=C3)O)OC

Synonyms

piperulin C
puberulin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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